molecular formula C14H22O B6325973 1-(4-Pentylphenyl)-1-propanol CAS No. 2386249-84-7

1-(4-Pentylphenyl)-1-propanol

Cat. No.: B6325973
CAS No.: 2386249-84-7
M. Wt: 206.32 g/mol
InChI Key: OCZMOYSOLPBSBY-UHFFFAOYSA-N
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Description

1-(4-Pentylphenyl)-1-propanol is a secondary alcohol featuring a pentyl substituent on the para position of the phenyl ring attached to a propanol backbone. The pentyl group likely enhances hydrophobicity compared to smaller substituents (e.g., methyl or fluorine), influencing solubility, boiling point, and environmental persistence.

Properties

IUPAC Name

1-(4-pentylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-3-5-6-7-12-8-10-13(11-9-12)14(15)4-2/h8-11,14-15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZMOYSOLPBSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Cramer Class Additional Properties
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 150.2 Methyl (para) II Not PBT/vPvB
(R)-1-(4-Fluorophenyl)-1-propanol C₉H₁₁FO 168.21 Fluorine (para) N/A Stereospecific applications
1-(4-Fluoro-3-methylphenyl)-1-propanol C₁₀H₁₃FO 168.21 Fluorine (meta), methyl (para) N/A Discontinued (synthesis challenges)
1-Phenyl-4-methyl-3-pentanol C₁₂H₁₈O 178.27 Methyl, phenyl (branch) N/A Higher hydrophobicity

Key Observations :

  • Substituent Effects: The pentyl group in 1-(4-Pentylphenyl)-1-propanol likely increases its molar mass (~220–230 g/mol estimated) and hydrophobicity compared to methyl (150.2 g/mol) or fluorine (168.21 g/mol) analogs. Fluorinated derivatives (e.g., (R)-1-(4-Fluorophenyl)-1-propanol) exhibit polar electronegative substituents, which may enhance hydrogen bonding and alter reactivity .
  • Thermodynamic Behavior: Propanol analogs (e.g., 1-propanol) form chain-like molecular associations via hydrogen bonding in the liquid state . The bulky pentylphenyl group in this compound may disrupt these associations, lowering boiling points compared to simpler propanols.

Key Observations :

  • Cramer Classification: 1-(4-Methylphenyl)-1-propanol’s classification as Cramer II (moderate toxicity risk) suggests that this compound, with a larger substituent, may also fall into Cramer II or higher, necessitating stricter safety protocols .
  • The TTC (Threshold of Toxicological Concern) approach may apply if toxicity studies are unavailable .

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